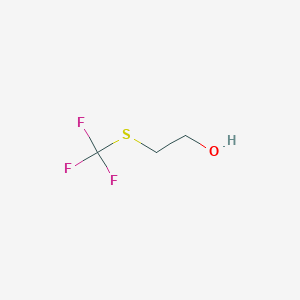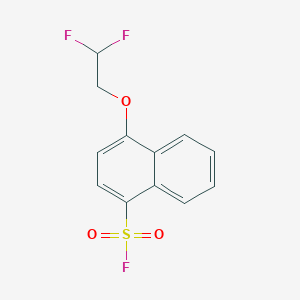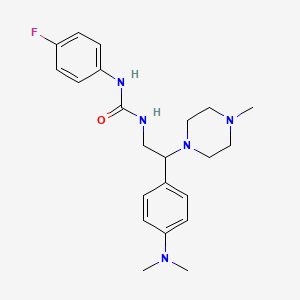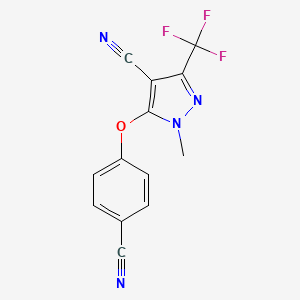
(5-(Furan-2-yl)isoxazol-3-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), a thiadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom), and a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The exact structure would need to be confirmed with spectral data or crystallography .Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
Research conducted by Abdel Hafez, Ahmed, and Haggag (2001) described the synthesis of potentially bioactive compounds from visnaginone, which involved reactions with various aromatic aldehydes and hydrazine hydrate to yield derivatives including pyrazoline and isoxazoline derivatives, highlighting the versatility of furan-based compounds in the synthesis of various bioactive molecules (O. M. Abdel Hafez, K. Ahmed, & E. Haggag, 2001).
Biological Evaluation and Docking Studies
Ravula, Babu, Manich, and others (2016) reported on the microwave-assisted synthesis, biological evaluation, and docking studies of novel pyrazoline derivatives, which included compounds with furan moieties. These derivatives showed significant in vivo anti-inflammatory and in vitro antibacterial activity, demonstrating the potential of furan-based compounds in pharmaceutical applications (P. Ravula, V. Babu, P. Manich, et al., 2016).
Antiproliferative Activity
Prasad et al. (2018) synthesized a novel heterocycle containing a benzisoxazole ring and evaluated its antiproliferative activity. This work underscores the importance of furan and isoxazole derivatives in the development of new therapeutic agents (S. Benaka Prasad, C. Anandakumar, A. Raghu, et al., 2018).
Antimicrobial Activities
Başoğlu, Yolal, Demirci, et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide and evaluated their antimicrobial activities. This study contributes to the understanding of the potential use of furan derivatives in antimicrobial drug development (Serap Başoğlu, Meltem Yolal, S. Demirci, et al., 2013).
Antitumor Activities
Zhi-qian (2015) discussed the synthesis of novel quinazoline derivatives based on the HER_2 receptor, showing promising antitumor activities. Furan-2-yl compounds were highlighted as key components in these derivatives, indicating their role in anticancer drug synthesis (Cai Zhi-qian, 2015).
Corrosion Inhibition
Singaravelu, Bhadusha, and Dharmalingam (2022) investigated the use of organic inhibitors, including furan derivatives, for corrosion inhibition of mild steel. This study illustrates the applicability of such compounds in material science, particularly in corrosion prevention (P. Singaravelu, N. Bhadusha, & V. Dharmalingam, 2022).
Molecular Aggregation Studies
Matwijczuk, Kluczyk, Górecki, et al. (2016) conducted spectroscopic studies on thiadiazol-benzene derivatives, revealing insights into molecular aggregation processes. This research adds to the knowledge of how furan and thiadiazol derivatives interact at the molecular level (A. Matwijczuk, Dariusz Kluczyk, A. Górecki, et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-17-18-15(24-10)11-4-6-20(7-5-11)16(21)12-9-14(23-19-12)13-3-2-8-22-13/h2-3,8-9,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYWACGFIDLXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2430517.png)


![Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate](/img/structure/B2430520.png)


![2-(3-(furan-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2430524.png)
![3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2430526.png)



![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2430534.png)
